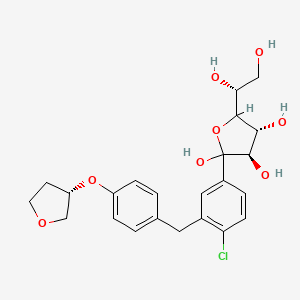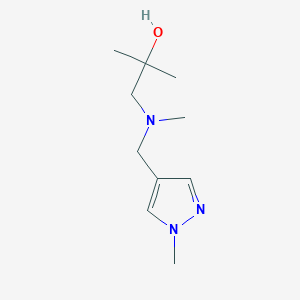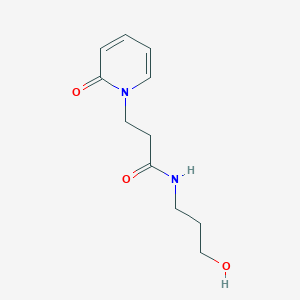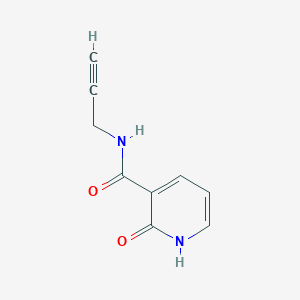
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is characterized by the presence of a hydroxyl group, a nicotinamide moiety, and a prop-2-yn-1-yl substituent. It is a derivative of nicotinamide, which is a form of vitamin B3.
Méthodes De Préparation
The synthesis of 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide can be achieved through various synthetic routes. One common method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This reaction proceeds under mild conditions and yields the corresponding formamides in good yields. The starting material and the product act as photosensitizers, generating singlet oxygen and superoxide anion through energy transfer and single electron transfer pathways .
Analyse Des Réactions Chimiques
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can participate in oxidative formylation reactions under visible light, where it acts as a photosensitizer . Common reagents used in these reactions include molecular oxygen and visible light. The major products formed from these reactions are formamides .
Applications De Recherche Scientifique
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide has several applications in scientific research. It is used in the synthesis of various organic compounds and as a photosensitizer in oxidative reactions For instance, its role as a photosensitizer makes it valuable in photochemical reactions and studies related to oxidative stress and reactive oxygen species .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen and superoxide anion through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions and other photochemical processes involving the compound .
Comparaison Avec Des Composés Similaires
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide can be compared to other similar compounds, such as N-(prop-2-yn-1-yl)-o-phenylenediamines and their derivatives . These compounds also participate in cyclocondensation reactions and exhibit unique properties due to the presence of the prop-2-yn-1-yl group . this compound is unique in its ability to act as a photosensitizer and generate reactive oxygen species under visible light .
Similar Compounds
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-2-5-10-8(12)7-4-3-6-11-9(7)13/h1,3-4,6H,5H2,(H,10,12)(H,11,13) |
Clé InChI |
UMKRFQKAIHRNGX-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)C1=CC=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


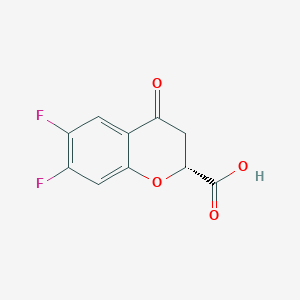
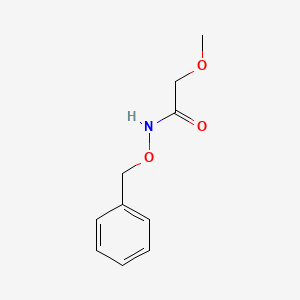

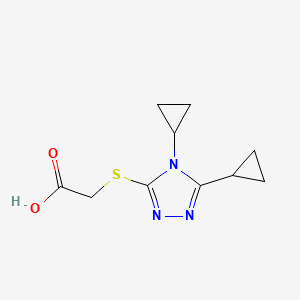
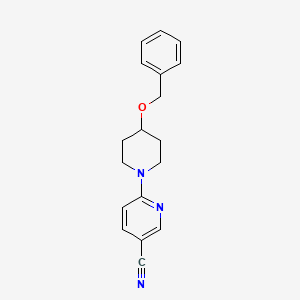
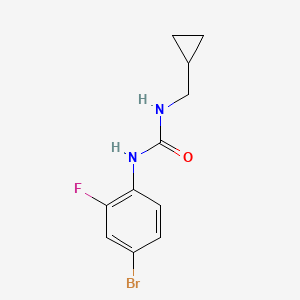
![N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)

![tert-Butyl (6R,8R)-6,8-dimethyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14905827.png)
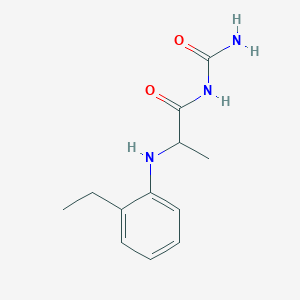
![2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)
